
2,3-dihydro-8-methoxy-4(1H)-Quinolinone
説明
2,3-dihydro-8-methoxy-4(1H)-Quinolinone, also known as 8-Methoxyquinolin-2(1H)-one, is a chemical compound that belongs to the class of quinolone derivatives. It has been widely studied for its potential applications in the fields of medicinal chemistry and drug development.
科学的研究の応用
Chemical Synthesis and Reactions
- Synthesis Processes : 2,3-Dihydro-8-methoxy-4(1H)-Quinolinone has been explored in various synthesis processes. For example, Connor, Young, and Strandtmann (1978) studied its reaction with acetic anhydride and thionyl chloride, leading to new compounds (Connor, Young, & Strandtmann, 1978).
- Marine-Derived Fungus Study : Jian He et al. (2005) identified new diastereomeric quinolinones from the marine-derived fungus Penicillium janczewskii, demonstrating the compound's potential in marine biology and biochemistry (He et al., 2005).
Biological and Pharmacological Research
- Bacteriostatic Properties : A study by Manandhar et al. (1985) on the aerial parts of Euodia lunu-ankenda highlighted the isolation of 4-methoxy-1-methyl-2(1H)quinolinone, emphasizing its relevance in studying bacteriostatic compounds (Manandhar et al., 1985).
- Endophytic Fungus Research : Research by Ma et al. (2017) on an endophytic fungus from Nerium indicum led to the isolation of a new isoquinolone alkaloid, showing significant antifungal and antibacterial activities (Ma et al., 2017).
Novel Compound Synthesis and Properties
- Structural Analysis and Synthesis : Michelini et al. (2019) conducted a detailed study on the synthesis and characterization of quinolinones, providing insights into their molecular structures and properties (Michelini et al., 2019).
- Solid-Phase Synthesis : Kwak et al. (2015) explored the solid-phase synthesis of quinolinone, examining its potential biological activities, including antibacterial and anticancer properties (Kwak et al., 2015).
Applications in Medicinal Chemistry
- Pharmacological Properties Review : Meiring, Petzer, and Petzer (2017) reviewed the pharmacological actions of compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold, highlighting its versatility in drug design (Meiring, Petzer, & Petzer, 2017).
特性
IUPAC Name |
8-methoxy-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-4,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWZWYMJURKOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-8-methoxy-4(1H)-Quinolinone | |
CAS RN |
3835-23-2 | |
| Record name | 2,3-Dihydro-8-methoxy-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3835-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



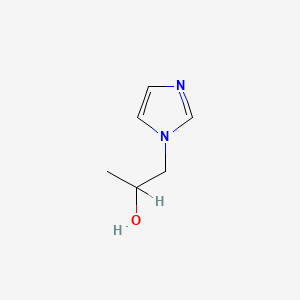
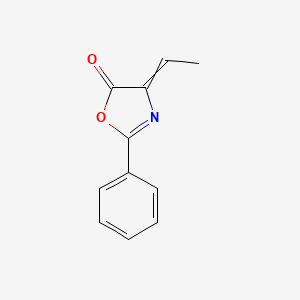
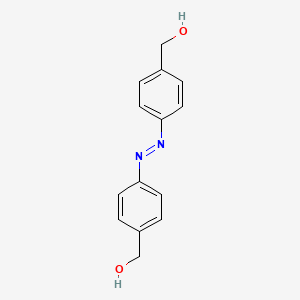
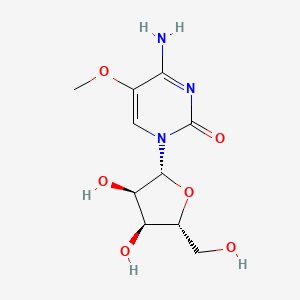
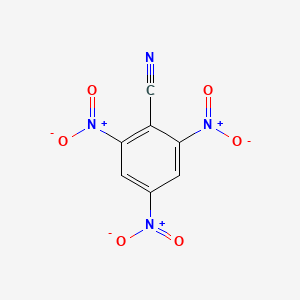
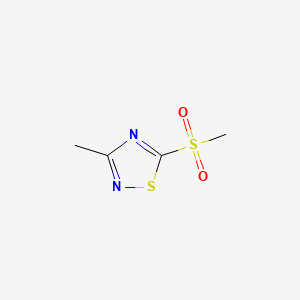
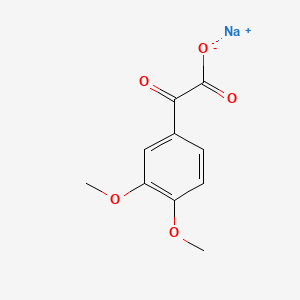


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3052018.png)
![[1,1'-Biphenyl]-2,6-diol](/img/structure/B3052021.png)
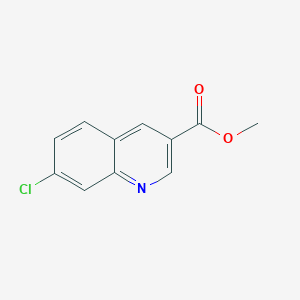

![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)